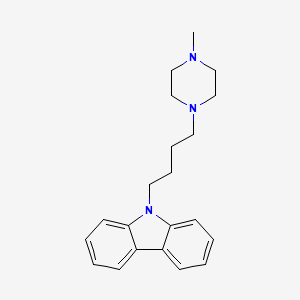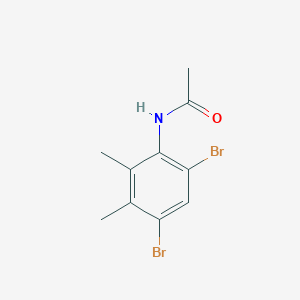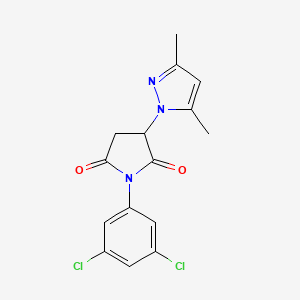![molecular formula C17H32S B14136994 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane CAS No. 89051-19-4](/img/structure/B14136994.png)
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane is an organic compound characterized by its unique spiro structure, which includes a sulfur atom within a six-membered ring. This compound is known for its stability and resistance to oxidation, making it a valuable component in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl chloride and methyl lithium in the presence of a sulfur source, such as sulfur dichloride, to form the spiro compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where tert-butyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, typically performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties, which may have therapeutic applications in preventing oxidative damage in cells.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance under extreme conditions.
作用機序
The mechanism by which 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane exerts its effects involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. The sulfur atom in the spiro structure plays a crucial role in this antioxidant activity by stabilizing the compound and allowing it to interact with reactive oxygen species. The molecular targets include cellular components such as lipids, proteins, and DNA, where the compound helps to mitigate oxidative stress.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, known for its use as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylphenol:
2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-trismethylene-triphenol: Used as a stabilizer in plastics and polymers.
Uniqueness
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane is unique due to its spiro structure incorporating a sulfur atom, which imparts exceptional stability and resistance to oxidation. This makes it particularly valuable in applications requiring long-term stability under harsh conditions.
特性
CAS番号 |
89051-19-4 |
|---|---|
分子式 |
C17H32S |
分子量 |
268.5 g/mol |
IUPAC名 |
2,2-ditert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane |
InChI |
InChI=1S/C17H32S/c1-12(2,3)16(13(4,5)6)17(18-16)14(7,8)11-15(17,9)10/h11H2,1-10H3 |
InChIキー |
KUWSEXQQNSIOHZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C12C(S2)(C(C)(C)C)C(C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



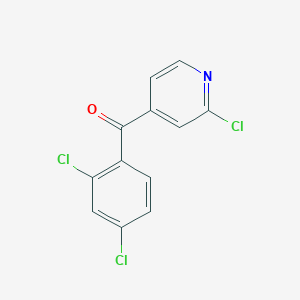
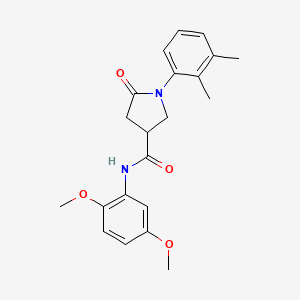
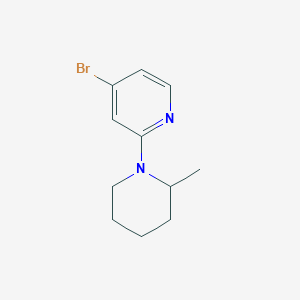

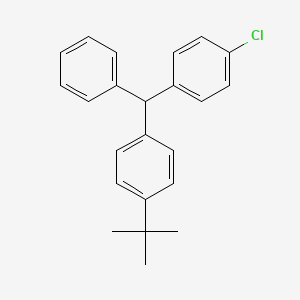
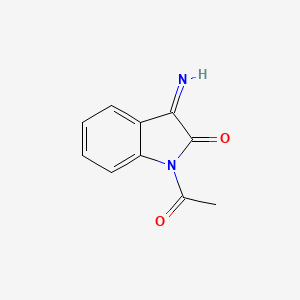
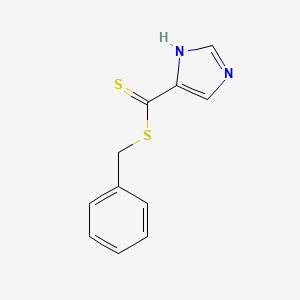


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
